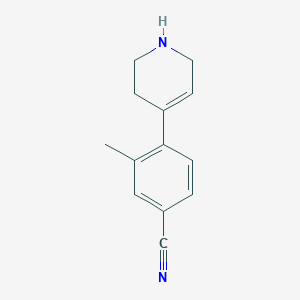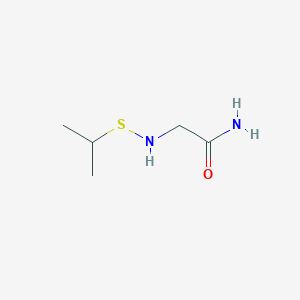
2-Hydrazinyl-1-piperazin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-1-piperazin-1-ylethanone is a compound that features a piperazine ring substituted with a hydrazine group and an ethanone moiety. Piperazine derivatives are widely recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-piperazin-1-ylethanone typically involves the reaction of piperazine with hydrazine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . Another approach involves the reaction of piperazine with hydrazine hydrate in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of continuous flow reactors and eco-friendly solvents can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-1-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-1-piperazin-1-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-1-piperazin-1-ylethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with GABA receptors, leading to the modulation of neurotransmitter release and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)piperazine: Used in the preparation of pharmaceutical compounds and as an intermediate in the manufacture of polyurethane catalysts.
2-(Piperazin-1-yl)ethan-1-ol: Employed in the synthesis of triethylenediamine and as a corrosion inhibitor.
Uniqueness: 2-Hydrazinyl-1-piperazin-1-ylethanone stands out due to its unique combination of a hydrazine group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C6H14N4O |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-hydrazinyl-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H14N4O/c7-9-5-6(11)10-3-1-8-2-4-10/h8-9H,1-5,7H2 |
InChI-Schlüssel |
VYEMHDDCCMOLHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)

![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)




![2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)


